N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide
Description
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide is a heterocyclic acetamide derivative characterized by a fused thieno[3,4-c]pyrazole core substituted with a tert-butyl group and a naphthalen-2-yloxy acetamide side chain.
Properties
IUPAC Name |
N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-21(2,3)24-20(17-12-27-13-18(17)23-24)22-19(25)11-26-16-9-8-14-6-4-5-7-15(14)10-16/h4-10H,11-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMGQHKUSGPTAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Thiophene-Hydrazine Derivatives
The core structure is typically formed via cyclocondensation reactions between appropriately substituted thiophene precursors and hydrazine derivatives. For example, 3-aminothiophene-4-carboxylates react with tert-butyl hydrazine in ethanol under reflux to yield 2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazole intermediates. Key parameters include:
- Solvent : Ethanol or dimethylformamide (DMF)
- Temperature : 80–100°C
- Catalyst : Anhydrous sodium sulfate or molecular sieves to absorb water byproducts.
This method achieves yields of 65–78%, with purity dependent on recrystallization solvents such as hexane/ethyl acetate mixtures.
Oxidative Aromatization
Post-cyclization, oxidative aromatization is often required to stabilize the heterocyclic system. Manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in dichloromethane effectively dehydrogenates the dihydrothienopyrazole intermediate.
Introduction of the tert-Butyl Group
The tert-butyl substituent at the 2-position is introduced early in the synthesis to direct regioselectivity during subsequent functionalization.
Alkylation Strategies
tert-Butyl bromide or iodide reacts with the pyrazole nitrogen under strongly basic conditions (e.g., potassium hydroxide in DMF). The reaction proceeds via an SN2 mechanism, with optimal yields (70–85%) achieved at 60°C over 12–24 hours. Competing O-alkylation is minimized by using bulky bases like 1,8-diazabicycloundec-7-ene (DBU).
Functionalization with the Naphthalen-2-yloxyacetamide Moiety
The naphthalen-2-yloxy group is introduced through a three-step sequence:
Synthesis of 2-(Naphthalen-2-yloxy)acetic Acid
Naphthalen-2-ol reacts with ethyl bromoacetate in acetone containing potassium carbonate to form ethyl 2-(naphthalen-2-yloxy)acetate. Saponification with aqueous NaOH yields the free acid, which is isolated in 82–90% yield after acidification.
Activation of the Carboxylic Acid
The acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct amidation without isolation.
Amidation of the Thienopyrazole Amine
The final step involves reacting 2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-amine with activated 2-(naphthalen-2-yloxy)acetic acid. Key conditions:
- Solvent : Dichloromethane or tetrahydrofuran (THF)
- Base : Triethylamine or N,N-diisopropylethylamine (DIPEA)
- Temperature : 0°C to room temperature
- Yield : 60–75% after column chromatography.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent polarity | Medium (THF > DCM) | Maximizes solubility of intermediates |
| Reaction temperature | 0°C (amide coupling) | Reduces side reactions |
| Reaction time | 12–18 hours | Balances conversion and decomposition |
Polar aprotic solvents like DMF improve nucleophilicity in alkylation steps, while THF enhances amidation efficiency.
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Accelerates acylation by 30–40% via nucleophilic catalysis.
- Molecular sieves (3Å) : Improve yields in moisture-sensitive steps by scavenging water.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing:
- Cost reduction : Replacing chromatographic purification with crystallization (e.g., using ethanol/water mixtures).
- Safety : Substituting SOCl₂ with safer activating agents like propylphosphonic anhydride (T3P®) for acid activation.
- Continuous flow systems : Microreactors enhance heat transfer during exothermic steps like cyclization.
Analytical Characterization
Critical quality control metrics include:
- HPLC purity : ≥98% (C18 column, acetonitrile/water gradient)
- Mass spectrometry : [M+H]⁺ at m/z 434.2 (calculated: 434.18)
- ¹H NMR : Key signals at δ 1.45 (s, 9H, tert-butyl), δ 5.12 (s, 2H, OCH₂CO), δ 7.25–8.15 (m, 7H, naphthalene).
Chemical Reactions Analysis
Types of Reactions
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst presence are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit significant anticancer properties. N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide has shown potential in inhibiting tumor growth in various cancer cell lines. A study demonstrated that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and survival .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial for treating inflammatory diseases .
Enzyme Inhibition
this compound acts as an inhibitor of certain enzymes implicated in disease processes. For instance, it has been identified as a potential inhibitor of protein kinases that play a crucial role in cell signaling and proliferation .
Neuroprotective Effects
Recent studies have suggested that this compound may also possess neuroprotective effects, making it a candidate for research into neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier and modulate neuroinflammation is currently under investigation .
Material Science
Polymer Composites
In material science, this compound has been explored for its utility in developing polymer composites. Its unique chemical structure allows it to enhance the mechanical properties and thermal stability of polymer matrices .
Nanotechnology Applications
The compound is also being studied for applications in nanotechnology. Its incorporation into nanocarriers for drug delivery systems shows promise due to its biocompatibility and ability to facilitate targeted delivery of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, thereby exerting its effects through inhibition or activation of these targets.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Core Heterocycle Modifications
- Thieno[3,4-c]pyrazole vs. Triazole: Compounds such as 2-(4-((naphthalen-1/2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide () feature a triazole ring instead of a thienopyrazole. Triazoles offer three nitrogen atoms, enabling diverse hydrogen-bonding interactions, whereas the thienopyrazole’s sulfur atom and adjacent nitrogens may enhance aromaticity and redox stability .
- Thieno[3,4-c]pyrrole Derivatives: A patent () describes a thieno[3,4-c]pyrrole acetamide with a methylsulfonyl group. The pyrrole core differs in electronic properties (fewer nitrogens), suggesting distinct binding profiles compared to the pyrazole-containing target compound .
Substituent Variations
- Naphthalen-2-yloxy vs. Bromonaphthalen-2-yloxy: VU0453660 (2-((1-bromonaphthalen-2-yl)oxy)-N-(thiazol-5-yl)acetamide) () introduces bromine at the naphthalene ring, increasing molecular weight (m/z = 363.1 vs. ~279 for non-brominated analogues) and possibly enhancing halogen-bonding interactions .
- Morpholinoethyl vs. tert-Butyl Side Chains: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () replaces the tert-butyl group with a morpholinoethyl chain.
Bioactivity and Cytotoxicity
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide demonstrated cytotoxicity in HeLa cells (IC50 ~3.16 µM/mL), comparable to cisplatin (3.32 µM/mL) (). The tert-butyl group may prolong half-life by resisting metabolic degradation .
Triazole-Naphthalene Hybrids ():
Compounds like 6b and 6c (nitrophenyl-substituted) showed varied bioactivity based on substituent electronic effects. Nitro groups increased polarity (HRMS m/z = 404.1359 for 6b) and likely influenced target binding .
Biological Activity
N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanism of action, and various biological effects supported by case studies and research findings.
Chemical Structure and Synthesis
The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological properties. The synthesis typically involves multiple steps starting from easily accessible precursors. Key synthetic routes include:
- Formation of the thieno[3,4-c]pyrazole core : This step is crucial as it establishes the compound's foundational structure.
- Introduction of the naphthalen-2-yloxy group : This moiety enhances the compound's biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may involve:
- Enzyme inhibition : The compound may act as an inhibitor for various enzymes that are critical in disease pathways.
- Receptor binding : It may bind to receptors involved in inflammatory responses or cancer progression.
Biological Activities
Research has demonstrated that thienopyrazole derivatives exhibit a range of biological activities:
- Anti-inflammatory Activity : Thienopyrazole compounds have shown efficacy in inhibiting inflammatory pathways. For example, studies indicate that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antioxidant Properties : The antioxidant capacity of these compounds has been assessed through various assays. They demonstrate the ability to scavenge free radicals and reduce oxidative stress in cellular models .
- Anticancer Activity : Some derivatives have been evaluated for their anticancer potential. They exhibit inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : Thienopyrazole derivatives have been reported to possess antimicrobial properties against a variety of pathogens, making them potential candidates for antibiotic development .
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant effects of thieno[3,4-c]pyrazole compounds on erythrocytes exposed to toxic agents. The results indicated significant protection against oxidative damage compared to control groups .
Case Study 2: Anticancer Potential
Research focusing on the anticancer properties revealed that certain thienopyrazole derivatives inhibit the growth of breast cancer cell lines by targeting specific signaling pathways involved in cell survival .
Q & A
Basic: What are the optimized synthetic routes and critical reaction conditions for synthesizing N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(naphthalen-2-yloxy)acetamide?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Core Formation : Construct the thieno[3,4-c]pyrazole core via cyclization reactions using precursors like substituted thiophenes and hydrazines under reflux conditions (e.g., xylene as a solvent, 120–140°C for 6–12 hours) .
Substituent Introduction : Introduce the tert-butyl group via alkylation or substitution reactions, often requiring strong bases (e.g., NaH) in DMF or THF .
Acetamide Coupling : Attach the naphthalen-2-yloxyacetamide moiety via nucleophilic acyl substitution, using coupling agents like EDCI or DCC in dichloromethane at 0–25°C .
Critical Conditions :
- Temperature control during cyclization to avoid byproduct formation.
- Use of anhydrous solvents and inert atmospheres (N₂/Ar) for moisture-sensitive steps.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY experiments to confirm substituent positions (e.g., tert-butyl protons at ~1.3 ppm; naphthalene aromatic protons at 7.2–8.5 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight with ESI-TOF or MALDI-TOF, ensuring accurate mass matches theoretical values (e.g., [M+H]⁺) .
- X-ray Crystallography : Resolve 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyrazole groups) .
Advanced: How can structural-activity relationship (SAR) studies resolve contradictions in biological activity data across derivatives?
Methodological Answer:
- Substituent Variation : Systematically modify substituents (e.g., tert-butyl vs. phenyl groups) and assess impact on bioactivity (e.g., kinase inhibition) using enzymatic assays .
- Data Normalization : Compare IC₅₀ values under standardized conditions (pH, temperature) to minimize experimental variability.
- Statistical Modeling : Apply multivariate analysis (e.g., PCA) to correlate structural features (logP, polar surface area) with activity trends .
Example SAR Table (Adapted from ):
| Derivative | Substituent (R) | Biological Activity (IC₅₀, μM) |
|---|---|---|
| A | 4-Chlorophenoxy | 0.12 (Kinase X) |
| B | 4-Ethoxyphenyl | 0.45 (Kinase X) |
| C | Naphthalen-2-yloxy | 0.08 (Kinase X) |
Advanced: What computational strategies can predict reactivity and optimize synthesis pathways?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify rate-limiting steps in cyclization reactions .
- Reaction Path Search : Employ software like GRRM or AutoMeKin to explore alternative pathways and minimize side reactions .
- Machine Learning : Train models on existing reaction data (yield, conditions) to predict optimal solvent/base combinations for new derivatives .
Basic: How to purify intermediates and final products effectively?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures for intermediates with high polarity (e.g., thieno[3,4-c]pyrazole core) .
- Flash Chromatography : Apply silica gel columns with gradient elution (e.g., 10–50% ethyl acetate in hexane) for acetamide derivatives .
- HPLC : For final products, use reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) to achieve >99% purity for biological testing .
Advanced: How to design experiments evaluating kinase inhibition mechanisms?
Methodological Answer:
- Biochemical Assays : Measure IC₅₀ using ATP-Glo™ kinase assays (Promega) under physiological pH and temperature .
- Docking Studies : Perform molecular docking (AutoDock Vina) to identify binding poses in kinase active sites, prioritizing residues with high ΔG scores .
- Mutagenesis : Validate binding hypotheses by mutating key residues (e.g., Asp381 in Kinase X) and re-testing inhibition .
Advanced: How to address discrepancies between in vitro and in silico binding affinity data?
Methodological Answer:
- Solvent Correction : Account for solvation effects in docking scores using implicit solvent models (e.g., GB/SA) .
- Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess conformational flexibility and entropy changes not captured in static docking .
- Experimental Validation : Use SPR or ITC to measure binding kinetics (kₐ, kₑ) and compare with computational ΔG values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
